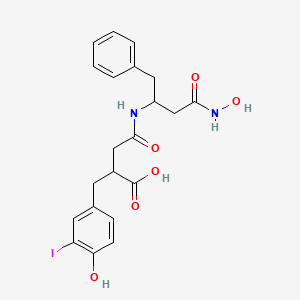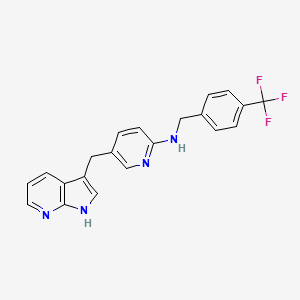
PLX647
Vue d'ensemble
Description
PLX647 est un inhibiteur dual des kinases FMS et KIT, hautement spécifique et actif par voie oraleCes récepteurs jouent des rôles cruciaux dans le développement et la fonction des macrophages et des mastocytes, respectivement .
Applications De Recherche Scientifique
PLX647 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: this compound is employed in research involving macrophage and mast cell function, as well as in studies of immune responses.
Medicine: The compound has shown promise in preclinical models of inflammation and cancer. .
Industry: This compound is utilized in the development of new therapeutic agents targeting kinase pathways.
Mécanisme D'action
Target of Action
PLX647 is a highly specific dual inhibitor of FMS and KIT kinases . FMS, also known as CSF1R, is a member of the PDGFR family of class-III receptor tyrosine kinases . KIT is another member of the PDGFR family . These two hematopoietic cell surface receptors regulate the development and function of macrophages and mast cells, respectively .
Mode of Action
This compound binds to the auto-inhibited state of the protein . It targets and locks these two PDGF family receptor kinases in their inactive DGF-out conformation . This results in the selective inhibition of FMS and KIT .
Biochemical Pathways
The two known ligands of FMS are M-CSF or CSF-1 and IL-34 . They activate signaling through the receptor in a similar fashion but differ in their developmental and tissue-specific expression patterns . This compound inhibits the proliferation of BCR-FMS cells . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e .
Pharmacokinetics
This compound is orally active . It shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM except FLT3 and KDR
Result of Action
This compound reduces macrophage accumulation in UUO kidney and blood monocytes . It also results in significant inhibition of TRAP5b immunostaining and bone osteolysis . This compound is able to prevent bone damage by the tumor cells . In addition, this compound shows effects on collagen-induced arthritis .
Action Environment
Analyse Biochimique
Biochemical Properties
PLX647 interacts with FMS and KIT, two hematopoietic cell surface receptors that regulate the development and function of macrophages and mast cells, respectively . It inhibits FMS and KIT kinase with IC50s of 28 and 16 nM, respectively . This compound shows selectivity for FMS and KIT over a panel of 400 kinases at a concentration of 1 μM except FLT3 and KDR .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In vitro, this compound potently inhibits the proliferation of BCR-FMS cells, with an IC 50 of 92 nM . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the kinase activity of FMS and KIT, thereby disrupting the signaling pathways they regulate .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its inhibitory effects on FMS and KIT in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce macrophage accumulation in UUO kidney and blood monocytes
Metabolic Pathways
Given its role as a FMS and KIT inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in these signaling pathways .
Analyse Des Réactions Chimiques
PLX647 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels au sein du composé.
Substitution : Les réactifs et conditions courants utilisés dans ces réactions comprennent divers solvants et catalyseurs qui facilitent la substitution des groupes fonctionnels.
Produits majeurs : Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, qui peuvent avoir une activité accrue ou réduite selon les modifications
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : this compound est utilisé dans la recherche impliquant la fonction des macrophages et des mastocytes, ainsi que dans les études sur les réponses immunitaires.
Médecine : Le composé s'est montré prometteur dans les modèles précliniques d'inflammation et de cancer. .
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies de kinases.
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement l'activité kinase des récepteurs FMS et KIT. Ces récepteurs font partie de la famille PDGFR des récepteurs tyrosine kinases de classe III. En bloquant l'activation de ces récepteurs, this compound empêche la signalisation en aval qui conduit à l'activation des macrophages, des ostéoclastes et des mastocytes. Cette inhibition entraîne une réduction de l'inflammation et de la croissance tumorale dans les modèles précliniques .
Comparaison Avec Des Composés Similaires
PLX647 est unique dans son inhibition double des kinases FMS et KIT. Des composés similaires comprennent :
ZM 449829 : Un inhibiteur sélectif et ATP-compétitif de JAK3.
PR-39 : Un peptide antibactérien qui agit comme un inhibiteur non compétitif et allostérique du protéasome.
Maléate de sunitinib : Un autre inhibiteur de kinase utilisé en thérapie anticancéreuse.
Ces composés, bien que similaires dans leurs propriétés d'inhibition des kinases, diffèrent par leurs cibles spécifiques et leurs mécanismes d'action, soulignant le caractère unique de this compound dans son profil d'inhibition double.
Méthodes De Préparation
La synthèse de PLX647 implique l'utilisation d'un échafaudage chimique multiforme. L'un des composants clés identifiés lors de la campagne de découverte d'échafaudages était le 7-azaindole. La voie de synthèse implique généralement un criblage enzymatique à faible affinité de divers composés afin d'identifier des inhibiteurs puissants . les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans le domaine public.
Propriétés
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCQQSEMCESEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873786-09-5 | |
| Record name | 873786-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PLX647?
A: this compound functions as a potent and selective inhibitor of specific tyrosine kinases, primarily targeting colony-stimulating factor 1 receptor (CSF-1R) and KIT. [, , ] By binding to the kinase domain of these receptors, this compound blocks their activation and downstream signaling pathways. [, , ] This inhibition has been shown to impact various cellular processes, including proliferation, survival, and differentiation, particularly in cells expressing CSF-1R and KIT.
Q2: What is the significance of targeting CSF-1R in the context of HIV-1 infection?
A: HIV-1 infection can lead to persistent viral reservoirs in macrophages, posing a significant challenge for viral eradication. Research suggests that HIV-1 infection of macrophages triggers the phosphorylation of CSF-1R, contributing to their resistance to apoptosis and promoting viral persistence. [] Studies have shown that this compound effectively blocks CSF-1R activation in HIV-1-infected macrophages, restoring their sensitivity to TRAIL-mediated apoptosis and reducing viral replication. [] This finding highlights the potential of CSF-1R antagonists like this compound as a strategy to target and potentially eliminate the macrophage reservoir in individuals with HIV-1.
Q3: How has this compound been investigated in the context of type 1 diabetes (T1D)?
A: Preclinical studies in non-obese diabetic (NOD) mice, a model of T1D, have demonstrated promising results with this compound. [] While this compound alone showed marginal efficacy in reversing diabetes, its use in combination with other tyrosine kinase inhibitors, specifically imatinib, led to both prevention and reversal of T1D in these mice. [] Interestingly, this effect was attributed to the inhibition of platelet-derived growth factor receptor (PDGFR), highlighting the complex interplay of tyrosine kinases in T1D pathogenesis. Further research is warranted to fully elucidate the therapeutic potential of targeting specific tyrosine kinases, including PDGFR, in the context of T1D.
Q4: Are there crystal structures available for this compound bound to its targets?
A: Yes, crystal structures have been solved for this compound in complex with both KIT and FMS (the receptor for CSF-1). [, ] These structures provide valuable insights into the binding mode and molecular interactions of this compound within the active sites of these kinases, contributing to a deeper understanding of its selectivity and potency. This structural information can further guide the development of novel kinase inhibitors with improved pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
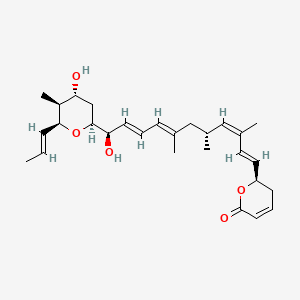

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
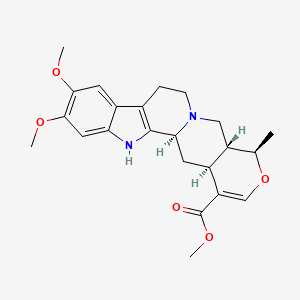
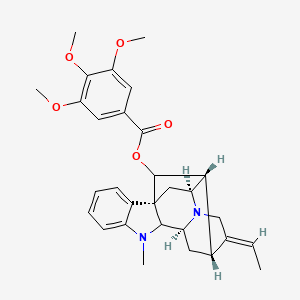
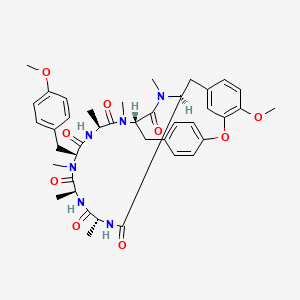
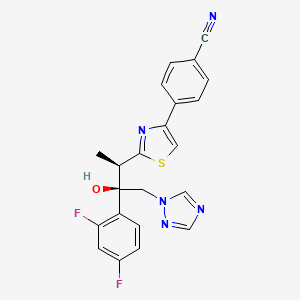
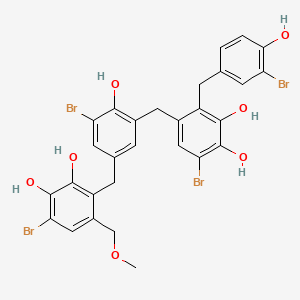
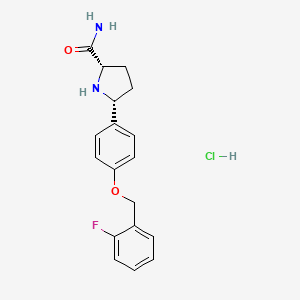
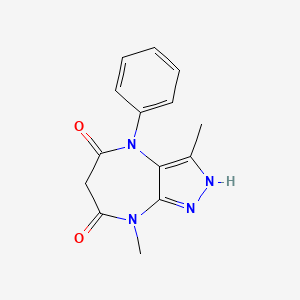
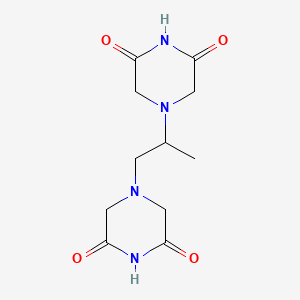
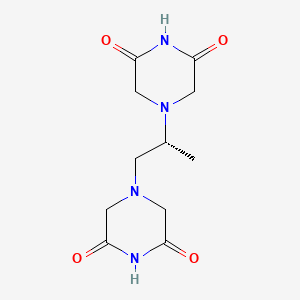
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
